molecular formula C14H11Cl2NO B2489153 4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol CAS No. 1232825-30-7

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol

Cat. No.: B2489153
CAS No.: 1232825-30-7
M. Wt: 280.15
InChI Key: HNLYSCLIDPSAHP-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12ClNO This compound is a derivative of phenol, characterized by the presence of chloro and imino groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-chloro-3-methylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Hydroxide ions, amines; often in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted phenols or anilines

Scientific Research Applications

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: Similar structure but lacks the imino group.

    4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: Similar structure with different substituents on the phenyl ring.

Uniqueness

4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol is unique due to the presence of both chloro and imino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-[(4-chloro-3-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYSCLIDPSAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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